molecular formula C9H7BrO B3031479 1-Bromo-2-(prop-2-yn-1-yloxy)benzene CAS No. 38770-76-2

1-Bromo-2-(prop-2-yn-1-yloxy)benzene

Cat. No.: B3031479
CAS No.: 38770-76-2
M. Wt: 211.05 g/mol
InChI Key: ZCILWDWEHZCFHH-UHFFFAOYSA-N
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Description

1-Bromo-2-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H7BrO It is a brominated derivative of benzene, featuring a prop-2-yn-1-yloxy group attached to the benzene ring

Scientific Research Applications

1-Bromo-2-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:

Mechanism of Action

Target of Action

Propargyl ethers, in general, are known to be involved in various organic synthesis reactions . They are often used as intermediates in the synthesis of more complex organic compounds .

Mode of Action

The mode of action of 2-Bromophenyl propargyl ether involves its interaction with other reactants in a chemical reaction. The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargyl ether can undergo nucleophilic displacement, which is one of the sought-after methods in the current scenario . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play a crucial role in organic synthesis .

Biochemical Pathways

For instance, they can undergo a reaction pathway involving asymmetric decarboxylative propargylic alkylation . The propargyl group’s ability to undergo diverse reactions allows it to affect various biochemical pathways, leading to the synthesis of a wide range of compounds .

Result of Action

The result of the action of 2-Bromophenyl propargyl ether is the formation of new organic compounds through various chemical reactions. For instance, it can participate in the catalytic propargylic substitution reaction, leading to the formation of diverse types of organic compounds . The exact molecular and cellular effects would depend on the specific reaction and the compounds involved.

Action Environment

The action, efficacy, and stability of 2-Bromophenyl propargyl ether can be influenced by various environmental factors. For instance, the temperature can have a pronounced effect on the reaction yield . Additionally, safety data suggests that it should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

Safety and Hazards

When handling “2-Bromophenyl propargyl ether”, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. It is also advised to wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, and spray. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that “2-Bromophenyl propargyl ether” and other propargyl ethers have great potential for future research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(prop-2-yn-1-yloxy)benzene can be synthesized through the reaction of 2-bromophenol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic oxygen of the phenol attacks the electrophilic carbon of the propargyl bromide, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The alkyne group can be reduced to an alkene or alkane using suitable reducing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF) or acetone.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-(prop-2-yn-1-yloxy)benzene is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both a bromine atom and a prop-2-yn-1-yloxy group provides a versatile platform for further chemical modifications and functionalization.

Properties

IUPAC Name

1-bromo-2-prop-2-ynoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCILWDWEHZCFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450904
Record name 2-bromophenyl propargyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38770-76-2
Record name 2-bromophenyl propargyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-bromophenol (6.12 g, 35.3 mmol) and propargyl bromide (5.67 g, 38.1 mmol) were dissolved in DMF (34 ml). This solution was added with potassium carbonate (10.9 g, 78.9 mmol) and stirred at room temperature for 14 hours. The reaction solution was added with ethyl acetate, sequentially washed with water and saturated sodium chloride water, and dried with anhydrous sodium sulfate. Concentration under reduced pressure was carried out to obtain the title compound (7.91 g, 98.0%) as a yellow oily product.
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6.12 g
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5.67 g
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34 mL
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10.9 g
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0 (± 1) mol
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Yield
98%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of 2-bromophenol (50.0 g, 289 mmol) and progargyl bromide (41.3 g, 347 mmol) in dry ACN (500 mL) was added K2CO3 (47.9 g, 347 mmol) and the solution was stirred overnight at rt. The solvent was removed and the residue was poured into water and extracted with Et2O. The combined organic layers were dried over Na2SO4, filtered and concentrated to give compound P34a (60 g, 98%) as an oil.
Quantity
50 g
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reactant
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41.3 g
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47.9 g
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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